Lipophilicity (XLogP3) Advantage vs. Unsubstituted Cyclohexanone: Implications for Membrane Permeability and Pharmacokinetic Profile
The target compound exhibits an XLogP3 of 1.7, which is 0.89 log units higher than that of unsubstituted cyclohexanone (XLogP3 = 0.81) [1][2]. This increased lipophilicity places 2-(oxan-2-yl)cyclohexan-1-one closer to the optimal range for oral drug-like properties (LogP 1–3), while cyclohexanone itself falls below the typical desirable threshold for passive membrane permeability [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Cyclohexanone: XLogP3 = 0.81 |
| Quantified Difference | ΔXLogP3 = +0.89 (target more lipophilic by ~2.1-fold on a linear scale) |
| Conditions | Predicted XLogP3 values from PubChem computational pipeline; target compound data confirmed by kuujia.com [1]; cyclohexanone data from PubChem CID 8767 [2] |
Why This Matters
The 0.89 log unit increase in lipophilicity can translate to measurably higher passive membrane permeability, which is critical for intracellular target engagement in cell-based assays; procurement of the correct compound avoids the pharmacokinetic shortcomings of simpler cyclohexanone scaffolds.
- [1] Kuujia Chemical Database. Cyclohexanone, 2-(tetrahydro-2H-pyran-2-yl)- (CAS 37749-86-3). Retrieved from https://www.kuujia.com/cas-37749-86-3.html View Source
- [2] PubChem. Cyclohexanone (CID 8767). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/cyclohexanone View Source
